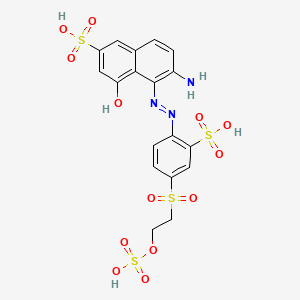
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound with the molecular formula C18H17N3O13S4 and a molecular weight of 611.6 . This compound is known for its applications in the synthesis of azo dyes, which are widely used in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions often require acidic or alkaline environments to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The batch is diluted with water, acidified, and heated to expel sulfur dioxide. The product is then filtered and washed to obtain a high yield .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid for diazotization, and bases like sodium hydroxide for coupling reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various azo dyes, which are characterized by their vibrant colors and stability. These dyes are used in textiles, inks, and other applications .
Aplicaciones Científicas De Investigación
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is extensively used in scientific research for the synthesis of azo dyes. These dyes are applied in:
Chemistry: Used as indicators and in the study of reaction mechanisms.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of synthetic fibers and high-performance dyes for silk
Mecanismo De Acción
The mechanism of action of 6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid involves the formation of azo bonds through diazotization and coupling reactions. The molecular targets include aromatic amines and naphthol derivatives, which undergo electrophilic substitution to form the final azo compound .
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Another compound used in azo dye synthesis.
7-Amino-1-naphthol-3-sulfonic acid: Known for its applications in dye production.
Uniqueness
6-Amino-4-hydroxy-5-((2-sulpho-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2-sulphonic acid is unique due to its complex structure, which allows for the formation of highly stable and vibrant azo dyes. Its multiple sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
42986-19-6 |
|---|---|
Fórmula molecular |
C18H17N3O13S4 |
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
6-amino-4-hydroxy-5-[[2-sulfo-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17N3O13S4/c19-13-3-1-10-7-12(36(25,26)27)8-15(22)17(10)18(13)21-20-14-4-2-11(9-16(14)37(28,29)30)35(23,24)6-5-34-38(31,32)33/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33) |
Clave InChI |
PLCDVZQLPMRBFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



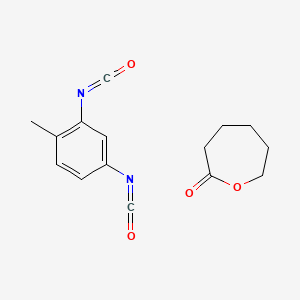
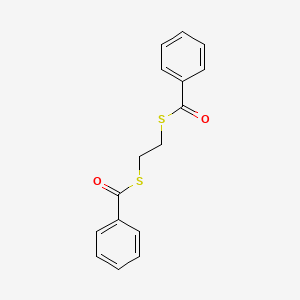
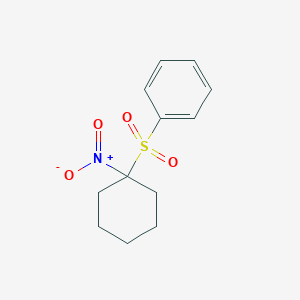



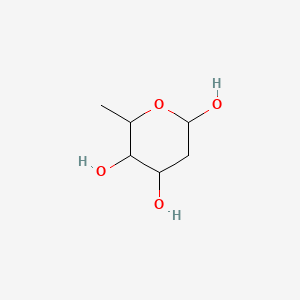
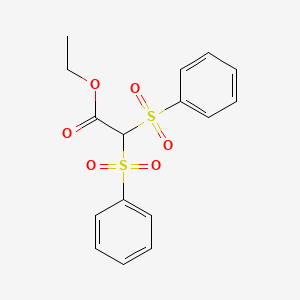
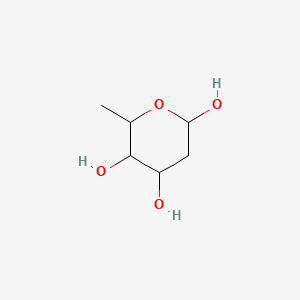

![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)

![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
